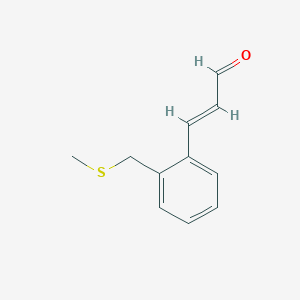

2-(Methylthio)methyl-3-phenyl-2-propenal

Übersicht

Beschreibung

“2-(Methylthio)methyl-3-phenyl-2-propenal” is a chemical compound with the molecular formula C11H12OS . It is also known by other names such as “(2E)-2-(methylthiomethyl)-3-phenyl-2-propenal” and "2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-" .

Molecular Structure Analysis

The molecular structure of “2-(Methylthio)methyl-3-phenyl-2-propenal” can be represented as a 2D Mol file or a computed 3D SD file . The exact mass of the molecule is 192.060883 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.277 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 349.4±37.0 °C at 760 mmHg . The flash point is 188.8±12.2 °C . The exact mass is 192.060883 . The LogP value is 3.39 , and the vapour pressure is 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis : One study describes the use of 3-phenylthio-2-(trimethylsilymethyl)propene as a reagent for preparing methylenecyclohexanes via a [3+3] annulation, a process important for allylation reactions (Ward & Kaller, 1991). Another research highlights the value of 2-phenylthio-3-bromopropene as a synthon in organic chemistry, useful for annulating agents (Chen, Zhao, Lu, & Cohen, 2006).

Pharmacology and Medicinal Chemistry : Several studies focus on the synthesis of benzodiazepines with potential pharmacological properties using derivatives of 2-(Methylthio)methyl-3-phenyl-2-propenal. One study synthesized twelve new 2-methylthio-3H-4-(p-substituted phenyl)-7-[(o-, and p-substituted)-phenylthio]-1,5-benzodiazepines (Cortés, López, & Pichardo, 1997), while another synthesized similar compounds with different substitutions, highlighting their potential pharmacological activities (Cortés, Romero, & García Mellado, 2002).

Structural Transformations and Analysis : A study conducted a quantum-chemical examination of 3-methylthio-3-phenyl-2-propenethial, exploring its potential to form various structures, which could have implications in synthetic chemistry (Shagun, Timokhina, & Panova, 1997).

Analytical Applications : A miniaturized cylindrical ion trap mass spectrometer with a membrane inlet was demonstrated to detect 3-phenyl-2-propenal effectively in human breath, showcasing its application in analytical chemistry and possibly in medical diagnostics (Riter, Laughlin, Nikolaev, & Cooks, 2002).

Fungicidal Activity : Research on the stereoisomers of 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine demonstrated promising fungicidal activity against various fungi, indicative of its potential use in agriculture (Bianchi et al., 1992).

Electrochemical Studies : The chemical and electrochemical reduction of 4-phenyl 1.2-dithiole 3-thione was explored, leading to products like the E-configuration methyl 3-methylthio 2-phenyl 2-propenedithioate, which could have implications in various chemical reactions (Mansour, Jean-louis, André, & Mokhtar, 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-13-9-11-6-3-2-5-10(11)7-4-8-12/h2-8H,9H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGXQXZDUBTYTO-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=CC=C1C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC1=CC=CC=C1/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)methyl-3-phenyl-2-propenal | |

CAS RN |

100857-79-2 | |

| Record name | Cinnamaldehyde, 2-(methylthio)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100857792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

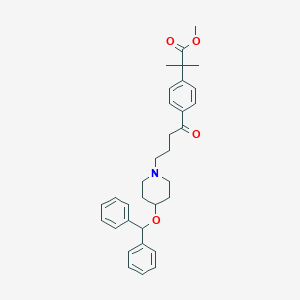

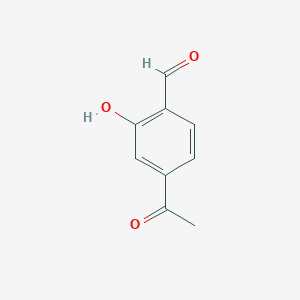

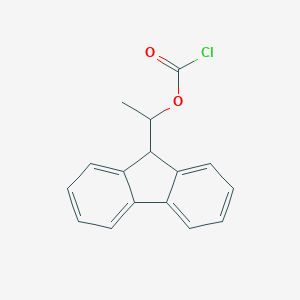

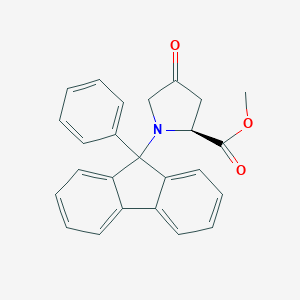

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

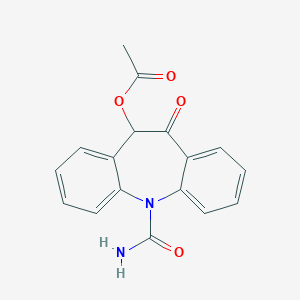

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)